molecular formula C13H16N2O2 B186925 Coumarin, 3-amino-4-butylamino- CAS No. 59288-11-8

Coumarin, 3-amino-4-butylamino-

Cat. No. B186925
CAS RN: 59288-11-8
M. Wt: 232.28 g/mol
InChI Key: IBRXTMRWTXOILF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coumarin, 3-amino-4-butylamino- is a chemical compound that belongs to the coumarin family. It is a synthetic compound that has been widely used in scientific research for its unique properties.

Mechanism Of Action

Coumarin, 3-amino-4-butylamino- works by interacting with various biological molecules such as proteins, nucleic acids, and lipids. It can bind to these molecules and induce conformational changes that lead to changes in their function. It can also act as a catalyst for various chemical reactions.

Biochemical And Physiological Effects

Coumarin, 3-amino-4-butylamino- has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects by preventing neuronal damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using coumarin, 3-amino-4-butylamino- in lab experiments is its unique properties that make it a versatile tool for various applications. However, one of the limitations is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of coumarin, 3-amino-4-butylamino-. One of the future directions is the development of new sensors for detecting environmental pollutants and biological molecules. Another future direction is the development of new drugs based on the structure of coumarin, 3-amino-4-butylamino- for the treatment of various diseases. Additionally, the use of coumarin, 3-amino-4-butylamino- in nanotechnology applications is an area of future research.
In conclusion, coumarin, 3-amino-4-butylamino- is a unique chemical compound that has been widely used in scientific research for its various properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. It is a promising compound that has the potential to contribute to various fields of research.

Synthesis Methods

Coumarin, 3-amino-4-butylamino- can be synthesized using various methods. One of the most common methods is the reaction between coumarin and butylamine in the presence of a catalyst. The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, time, and concentration.

Scientific Research Applications

Coumarin, 3-amino-4-butylamino- has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for detecting metal ions and amino acids. It has also been used as a pH indicator and as a ligand in coordination chemistry. Moreover, it has been used in the development of various sensors for detecting environmental pollutants and biological molecules.

properties

CAS RN

59288-11-8

Product Name

Coumarin, 3-amino-4-butylamino-

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

3-amino-4-(butylamino)chromen-2-one

InChI

InChI=1S/C13H16N2O2/c1-2-3-8-15-12-9-6-4-5-7-10(9)17-13(16)11(12)14/h4-7,15H,2-3,8,14H2,1H3

InChI Key

IBRXTMRWTXOILF-UHFFFAOYSA-N

SMILES

CCCCNC1=C(C(=O)OC2=CC=CC=C21)N

Canonical SMILES

CCCCNC1=C(C(=O)OC2=CC=CC=C21)N

Other CAS RN

59288-11-8

Origin of Product

United States

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